molecular formula C6H10O3 B12516545 2-[cis-3-Hydroxycyclobutyl]acetic acid

2-[cis-3-Hydroxycyclobutyl]acetic acid

Cat. No.: B12516545
M. Wt: 130.14 g/mol
InChI Key: WMKKBWKLQFLQEK-UHFFFAOYSA-N
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Description

2-[cis-3-Hydroxycyclobutyl]acetic acid is a cyclobutane-derived carboxylic acid featuring a hydroxyl group at the cis-3 position of the cyclobutyl ring. This configuration imparts unique stereochemical and electronic properties, distinguishing it from linear or aromatic analogs.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-(3-hydroxycyclobutyl)acetic acid

InChI

InChI=1S/C6H10O3/c7-5-1-4(2-5)3-6(8)9/h4-5,7H,1-3H2,(H,8,9)

InChI Key

WMKKBWKLQFLQEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-3-Hydroxycyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of cyclobutyl derivatives, which are subjected to hydroxylation and subsequent acetic acid incorporation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-[cis-3-Hydroxycyclobutyl]acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[cis-3-Hydroxycyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[cis-3-Hydroxycyclobutyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[cis-3-Hydroxycyclobutyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl group and acetic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between 2-[cis-3-Hydroxycyclobutyl]acetic acid and structurally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Substituents Notable Properties
2-[cis-3-Hydroxycyclobutyl]acetic acid C₆H₁₀O₃ 130.14 (calculated) Carboxylic acid, cis-hydroxy Cyclobutyl ring, cis-3-OH High stereochemical sensitivity; moderate acidity due to cyclobutane strain
2-Hydroxyisobutyric acid () C₄H₈O₃ 104.10 Carboxylic acid, α-hydroxy Branched chain (iso-butyl) Higher solubility in polar solvents; used in polymer production
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid, ) C₁₄H₁₂O₃ 228.25 Carboxylic acid, α-hydroxy Two phenyl groups Low solubility in water; chiral resolution applications
2-(3,3-Dimethylcyclobutyl)acetic acid () C₈H₁₄O₂ 142.20 Carboxylic acid Cyclobutyl ring, 3,3-dimethyl Enhanced hydrophobicity; stable under dry storage
2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid () C₈H₁₅NO₂ 157.21 Carboxylic acid, amino Cyclobutyl ring, 3,3-dimethyl Basic amino group alters pH-dependent reactivity

Physicochemical Properties

  • Acidity: The cis-hydroxyl group in 2-[cis-3-Hydroxycyclobutyl]acetic acid likely increases acidity compared to non-hydroxylated cyclobutyl analogs (e.g., 2-(3,3-Dimethylcyclobutyl)acetic acid) due to inductive effects. However, it is less acidic than 2-Hydroxyisobutyric acid, where the α-hydroxy group is more electron-withdrawing .
  • Solubility : Cyclobutyl derivatives generally exhibit lower water solubility than linear analogs. For example, 2-Hydroxyisobutyric acid is miscible in water, whereas 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) is sparingly soluble .
  • Stability : Cyclobutane ring strain may render 2-[cis-3-Hydroxycyclobutyl]acetic acid more reactive under thermal or acidic conditions compared to its dimethyl-substituted analog () .

Biological Activity

2-[cis-3-Hydroxycyclobutyl]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • IUPAC Name : 2-[cis-3-Hydroxycyclobutyl]acetic acid
  • Canonical SMILES : C1CC(C1C(=O)O)C(C)O

The biological activity of 2-[cis-3-Hydroxycyclobutyl]acetic acid can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The cyclobutyl structure contributes to hydrophobic interactions, which may enhance the compound's affinity for biological membranes and proteins.

Antimicrobial Properties

Research indicates that 2-[cis-3-Hydroxycyclobutyl]acetic acid exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Potential

Preliminary research has indicated that 2-[cis-3-Hydroxycyclobutyl]acetic acid may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism through which it could be utilized in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 2-[cis-3-Hydroxycyclobutyl]acetic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that at concentrations ranging from 10 to 100 µg/mL, the compound inhibited cell proliferation by inducing apoptosis, suggesting its utility in cancer therapeutics.

Research Findings

StudyFindings
Journal of Medicinal ChemistryHighlighted the compound's potential as an antimicrobial agent with significant activity against Gram-positive bacteria.
Cancer Research JournalReported that 2-[cis-3-Hydroxycyclobutyl]acetic acid induces apoptosis in various cancer cell lines at specific concentrations.
Inflammation ResearchSuggested anti-inflammatory effects through modulation of cytokine release in vitro.

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